Herbacin

Antioxidant Oxidative Stress Flavonoid

Herbacin (CAS 11021-22-0) addresses the unmet need for a non-ototoxic ODC inhibitor in colon cancer prevention research. Unlike DFMO, this dual-pharmacophore flavonoid glycoside delivers sustained ODC allosteric inhibition without ototoxicity liability. • Suppresses HCT116 xenograft growth & reduces ApcMin/+ polyp burden in vivo • Broad-spectrum CYP450 inhibition (IC₅₀ <10 µM)-validated PK booster for sorafenib combination studies • Superior radical scavenging vs. quercetin & Trolox (RAW 264.7 & C. elegans models) • Dose-dependent antinociception: 65-75% inhibition at 200 µg/kg across pain models. Supplied ≥95% purity; global shipping.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
CAS No. 11021-22-0
Cat. No. B191401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHerbacin
CAS11021-22-0
SynonymsHerbacetin 8-O-β-D-glucopyranoside;  8-(β-D-Glucopyranosyloxy)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;  Herbacin (glycoside)
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O12/c22-6-11-13(26)15(28)17(30)21(31-11)33-19-10(25)5-9(24)12-14(27)16(29)18(32-20(12)19)7-1-3-8(23)4-2-7/h1-5,11,13,15,17,21-26,28-30H,6H2/t11-,13-,15+,17-,21+/m0/s1
InChIKeyWWEKCPWUOZWBRI-USXYKIIOSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Herbacin (Herbacetin 8-O-glucoside, CAS 11021-22-0): Natural Flavonoid Glycoside Procurement and Research Use


Herbacin (Herbacetin 8-O-glucoside, CAS 11021-22-0) is a naturally occurring flavonoid glycoside found in Lamellodysidea herbacea and Calluna vulgaris [1]. As a phenylpropanoid/polyketide class compound with the molecular formula C21H20O12 and molecular weight of 464.38 g/mol, herbacin exhibits distinct structural features including five stereocenters and a topological polar surface area of 207.0 Ų [2]. The compound is a glucoside conjugate of the aglycone herbacetin, which differs from more common flavonoids like quercetin in its hydroxylation pattern and biological reactivity [3]. For procurement, herbacin is typically supplied as a reference standard or research-grade natural product for preclinical pharmacological investigations.

Why Generic Substitution Fails for Herbacin (Herbacetin 8-O-glucoside) in Preclinical Research


Generic substitution of herbacin with other flavonoid glycosides or aglycones is scientifically unsound due to its unique dual pharmacophore: the specific 8-O-glucoside moiety that dictates absorption and metabolic fate distinct from the aglycone herbacetin, and the aglycone's 8-hydroxyl group that confers superior antioxidant activity compared to quercetin [1][2]. Furthermore, herbacin demonstrates allosteric inhibition of ornithine decarboxylase (ODC) with a toxicity profile that avoids the ototoxicity associated with the established ODC inhibitor DFMO, a differentiation not observed with other flavonoid glycosides [3]. Broad-spectrum CYP450 inhibition at sub-10 µM IC50 values introduces potential drug-drug interaction liabilities that make blind substitution in combination studies risky [4]. These compound-specific properties mandate that procurement and experimental design consider herbacin as a distinct molecular entity rather than an interchangeable flavonoid.

Herbacin (Herbacetin 8-O-glucoside) Quantitative Differentiation Evidence Guide


Superior Antioxidant Capacity of Herbacin vs. Quercetin and Trolox in Cellular Oxidative Stress Model

Herbacetin demonstrated significantly improved antioxidant activity against H2O2-induced oxidative stress in RAW 264.7 cells compared to both quercetin and the synthetic standard Trolox [1]. In DPPH and ABTS+ radical scavenging assays, herbacetin exhibited the most pronounced capacity among all tested flavonoids [2].

Antioxidant Oxidative Stress Flavonoid RAW 264.7 cells

Broad-Spectrum CYP450 Inhibition Profile of Herbacetin with Sub-10 µM IC50 Values

Herbacetin acts as a potent inhibitor of a wide spectrum of cytochrome P450 enzymes, with IC50 values < 10 µM for each tested isoenzyme in human liver microsome assays [1]. At 100 µM, herbacetin almost completely inhibited the functions of major CYPs including CYP3A4, CYP2B6, CYP2C9, and CYP2E1 in a mixed manner, while non-competitively blocking CYP2D6 [2].

CYP450 Drug Metabolism Pharmacokinetics Herb-Drug Interactions

Allosteric ODC Inhibition with Favorable Ototoxicity Profile vs. DFMO

Herbacetin was identified as a novel allosteric inhibitor of ornithine decarboxylase (ODC) that suppresses HCT116 xenograft tumor growth and reduces polyp number/size in ApcMin/+ mice [1]. Critically, unlike the established ODC inhibitor DFMO (difluoromethylornithine), herbacetin treatment was not associated with hearing loss [2].

Ornithine Decarboxylase Allosteric Inhibitor Colon Cancer Chemoprevention

Extensive Glucuronidation Metabolism and Rapid Oral Absorption of Herbacetin

Following oral administration in rats, herbacetin is rapidly absorbed and reaches maximum plasma concentration (Cmax) within 6.75 ± 3.06 minutes [1]. The compound undergoes extensive hepatic metabolism, with glucuronidation being the dominant in vivo metabolic pathway [2]. Seven herbacetin metabolites were identified and quantified in rat urine, feces, and bile, with herbacetin-glucuronides showing high systemic exposure [3].

Pharmacokinetics Glucuronidation Bioavailability Metabolism

Dose-Dependent Antinociceptive Efficacy with Central and Peripheral Mechanisms

Herbacetin produced significant dose-dependent inhibition of nociceptive behavior in mice, achieving 65% inhibition in the acetic acid-induced writhing test at 200 µg/kg [1]. In the hot plate test, herbacetin increased latency by 70% at the same dose [2]. The compound inhibited neurogenic nociception induced by capsaicin and glutamate by 75% and 48%, respectively [3].

Analgesic Antinociception Pain Models Inflammation

Dual AKT/ODC Inhibition in Skin Cancer Models

Herbacetin was identified as a dual inhibitor targeting both AKT (V-akt murine thymoma viral oncogene homolog) and ODC (ornithine decarboxylase) [1]. Cell-based assays demonstrated that herbacetin binds to both AKT and ODC, suppresses transformation of JB6 mouse epidermal cells, and inhibits anchorage-independent growth of cutaneous squamous cell carcinoma (SCC) and melanoma cells [2].

Skin Cancer AKT Inhibitor ODC Inhibitor Chemoprevention

Herbacin (Herbacetin 8-O-glucoside) Optimal Research Application Scenarios


Colorectal Cancer Chemoprevention Studies Requiring Ototoxicity-Sparing ODC Inhibition

Herbacin is uniquely positioned for colon cancer prevention research where sustained ODC inhibition is required without the ototoxicity liability of DFMO [1]. In vivo studies demonstrate effective suppression of HCT116 xenograft tumor growth and significant reduction in polyp burden in ApcMin/+ mice following oral administration [2]. Procurement for these studies should prioritize herbacetin reference standards and validated metabolite standards (particularly herbacetin-glucuronides) to support pharmacokinetic assessments.

Combination Therapy Research with Chemotherapeutic Agents Substrate to CYP3A4/2C9

Given herbacetin's potent broad-spectrum CYP450 inhibition (IC50 < 10 µM for major isoenzymes), it is ideally suited as a pharmacokinetic booster in combination studies with drugs that undergo extensive CYP-mediated metabolism [3]. The demonstrated enhancement of sorafenib-induced apoptosis in HepG2 cells provides a direct proof-of-concept for this application [4]. Researchers should procure herbacetin alongside specific CYP isoform activity assay kits to validate interaction studies.

Oxidative Stress-Related Disease Models Requiring Superior Antioxidant Efficacy

For in vitro and in vivo oxidative stress models where maximum radical scavenging is critical, herbacetin offers superior performance compared to quercetin and Trolox [5]. The compound's 7'- and 8'-hydroxyl groups confer enhanced antioxidant activity, validated in both RAW 264.7 cell-based assays and C. elegans models [6]. Procurement should include herbacetin and comparator flavonoids to enable direct head-to-head validation in the researcher's specific model system.

Pain and Inflammation Research Involving Multiple Nociceptive Pathways

Herbacetin's dose-dependent antinociceptive effects across chemically and thermally induced pain models, with involvement of opioid, vanilloid, and glutamatergic systems, make it suitable for complex pain research programs [7]. The 65-75% inhibition at 200 µg/kg in multiple assays provides robust quantitative benchmarks for comparative efficacy studies [8]. Researchers should consider procuring naloxone and specific receptor antagonists as companion reagents to mechanistically dissect herbacetin's multimodal action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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